Human Menopausal Gonadotrophin
Description
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97048-13-0, 146479-72-3 | |
| Record name | Urofollitropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 97048-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 146479-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Human Menopausal Gonadotrophin is typically extracted from the urine of postmenopausal women. The process involves several steps of purification to isolate the active hormones. Initially, the urine is collected and subjected to various filtration and precipitation techniques to concentrate the gonadotropins. The active principle is then eluted from the column with an alcoholic solution of ammonium acetate, and the hormone is precipitated from the eluate by increasing the concentration of alcohol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale collection of urine from postmenopausal women, followed by extensive purification processes to ensure the high purity of the final product. Modern techniques also include recombinant DNA technology, where genes encoding the α and β subunits of follicle-stimulating hormone are introduced into the genome of a Chinese hamster ovary cell line, which then synthesizes and secretes the bioactive hormone .
Chemical Reactions Analysis
Types of Reactions: Human Menopausal Gonadotrophin undergoes various biochemical reactions, primarily involving its interaction with specific receptors in the body. These reactions include binding to the follicle-stimulating hormone receptor and luteinizing hormone receptor, leading to the activation of intracellular signaling pathways .
Common Reagents and Conditions: The common reagents used in the purification and analysis of this compound include ammonium acetate, alcohol, and various chromatographic materials. The conditions typically involve controlled pH and temperature to maintain the stability and activity of the hormones .
Major Products Formed: The major products formed from the reactions involving this compound are the activated receptors and the subsequent production of secondary messengers such as cyclic AMP and calcium ions, which lead to the physiological effects observed in fertility treatments .
Scientific Research Applications
Induction of Ovulation
HMG is widely used to induce ovulation in women with various forms of infertility, particularly those resistant to other treatments like clomiphene citrate.
Case Studies and Findings
- A study involving 138 patients with polycystic ovary syndrome (PCOS) compared the effects of letrozole and HMG. The results indicated that HMG effectively induced ovulation in patients resistant to clomiphene citrate, achieving a significant number of mature follicles and higher pregnancy rates .
- Another study reported that HMG was administered to 109 patients with anovulatory cycles, resulting in ovulation in 73.4% of cases and pregnancies in 33.9% .
| Study | Patient Group | Ovulation Rate | Pregnancy Rate |
|---|---|---|---|
| Study 1 | PCOS Patients | Not specified | Not specified |
| Study 2 | Anovulatory Patients | 73.4% | 33.9% |
Controlled Ovarian Stimulation for IVF
HMG is integral to in vitro fertilization (IVF) protocols, where it is used for controlled ovarian stimulation to enhance oocyte yield.
Clinical Insights
- In a clinical trial comparing highly purified HMG (HP-HMG) with recombinant FSH (rFSH), HP-HMG was shown to have comparable efficacy in stimulating ovarian response during IVF cycles .
- A retrospective study indicated that while HMG supplementation led to higher serum estradiol levels, it also increased the risk of ovarian hyperstimulation syndrome (OHSS), suggesting careful monitoring is essential during treatment .
| Protocol | HMG Dosage | Ovarian Response | OHSS Risk |
|---|---|---|---|
| IVF Cycle | Varies | Higher E2 levels | Increased |
Treatment of Hypogonadism
HMG is also utilized in treating hypogonadotropic hypogonadism, where it aids in restoring fertility by stimulating ovarian function.
Research Findings
- A study indicated that HMG therapy was effective in inducing ovulation in patients with hypogonadotropic hypogonadism, emphasizing the importance of hormonal assessment before treatment initiation .
Comparison with Other Treatments
HMG's effectiveness is often compared with other fertility treatments, such as letrozole and rFSH.
Safety and Side Effects
While HMG is effective, it is crucial to monitor for potential side effects, including OHSS and hormonal imbalances.
Safety Data
Mechanism of Action
The mechanism of action of Human Menopausal Gonadotrophin involves its binding to specific receptors on the surface of ovarian and testicular cells. This binding activates intracellular signaling pathways, leading to the production of steroid hormones such as estrogen and progesterone in women and testosterone in men . The activation of these pathways results in the maturation of ovarian follicles and the stimulation of sperm production .
Comparison with Similar Compounds
Recombinant FSH (rFSH)
Composition and Purity :
- rFSH (e.g., Gonal-F®, Puregon®) is produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells, ensuring high purity (>99%) and absence of urinary proteins or hCG .
- Key Difference : Unlike hMG, rFSH lacks LH activity, necessitating supplementation with recombinant LH (rLH) or hCG in certain protocols .
Clinical Efficacy :
- A 2019 meta-analysis of 28 studies (7,553 women) found that rFSH required ~20% less total IU dosage than HP-hMG to achieve live birth, though pregnancy rates were comparable after adjustment for dosage .
- A European retrospective study (3,397 cycles) reported lower mean FSH consumption with rFSH (2,200 IU) vs. HP-hMG (2,700 IU) per cycle (p < 0.001) .
Urinary Purified FSH (uFSH)
Composition :
- uFSH (e.g., Bravelle®, Fertinex®) is purified from postmenopausal urine but lacks LH, unlike hMG.
Efficacy :
Impurity Profile :
Recombinant LH (rLH) and hCG
Role in Ovarian Stimulation :
Recombinant LH (rLH) :
Comparative Data Table
Key Research Findings
- hCG in hMG: LC-MS analyses of Menopur® batches confirmed hCG presence (1–3%), which may enhance LH receptor activation compared to recombinant LH .
- Clinical Outcomes: A 2016 study found adding HP-hMG during mid-late COS (days 6–8) improved cumulative pregnancy rates (85%) vs.
- Cost-Effectiveness : hMG is often cheaper than rFSH, but higher IU requirements may offset savings .
Biological Activity
Human Menopausal Gonadotrophin (hMG) is a hormone preparation derived from the urine of postmenopausal women, primarily containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This compound plays a critical role in reproductive medicine, particularly in the induction of ovulation and the treatment of infertility. This article delves into the biological activity of hMG, supported by clinical studies, data tables, and research findings.
hMG functions through its FSH and LH components, which are essential for ovarian follicle development and ovulation. The physiological activities of these hormones are regulated by the hypothalamic-pituitary-gonadal axis, which influences gonadotrophin secretion and action. FSH stimulates follicular growth, while LH triggers ovulation and luteinization of the follicles. The interplay between these hormones is crucial for successful reproduction .
Clinical Applications
hMG is widely used in assisted reproductive technologies (ART), including in vitro fertilization (IVF) and ovulation induction therapies. Its efficacy has been demonstrated in various clinical settings:
- Ovulation Induction : In a study involving 109 patients with anovulatory cycles, hMG treatment resulted in ovulation in 73.4% of cases, with a pregnancy rate of 33.9% .
- Comparison with Other Treatments : A retrospective analysis showed that hMG therapy had a conception rate of 12.4%, which was higher than spontaneous conception rates observed in control groups .
Case Studies
- Induction of Ovulation : A cohort study indicated that hMG effectively induced ovulation in 70.1% of cycles among patients with grade 2 amenorrhea . The study highlighted the importance of hormone level assessments prior to therapy to optimize outcomes.
- Ovarian Hyperstimulation Syndrome (OHSS) : Research has shown that while hMG enhances ovarian response, it also increases the risk of OHSS. In one study, 58% of treated cycles exhibited signs of OHSS, indicating a need for careful monitoring during treatment .
Data Table: Clinical Outcomes with hMG
Comparative Efficacy
Recent studies have compared various hMG preparations to assess their biological activity:
- Menopur vs. Meriofert : Both preparations demonstrated similar effects on intracellular signaling pathways; however, Meriofert exhibited higher potency in inducing cAMP production and steroidogenesis compared to Menopur . These differences may influence clinical outcomes and patient responses.
Hormonal Excretion Patterns
Monitoring hormone levels during hMG treatment provides insights into its biological activity:
Q & A
Q. What is the biological role of HMG in reproductive endocrinology, and how does its composition influence experimental outcomes?
HMG contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), derived from postmenopausal urine. Its dual-hormone composition enables simultaneous stimulation of follicular growth (via FSH) and ovulation induction (via LH) in ovarian stimulation protocols. Researchers must account for batch variability in FSH:LH ratios when designing studies, as this ratio impacts ovarian response and cycle outcomes . Methodologically, quantifying FSH and LH bioactivity using immunoassays or in vivo bioassays (e.g., rat ovarian weight tests) is critical to standardize dosing .
Q. How does biological variability in HMG sources (e.g., donor age, menopausal status) affect hormonal profiles in preclinical models?
Studies show that urinary HMG from older postmenopausal donors contains higher FSH levels due to age-related hypothalamic-pituitary axis changes. For example, FSH excretion rates in women ≥40 years were 31.5% higher than in younger cohorts, particularly during the perimenstrual phase . Researchers should stratify HMG batches by donor demographics and validate hormone ratios via HPLC or mass spectrometry to control for variability .
Q. What are key considerations for designing clinical trials evaluating HMG’s efficacy in ovulation induction?
Trials should adhere to strict inclusion criteria: (1) restrict participants to homogeneous populations (e.g., idiopathic hypogonadotropic hypogonadism), (2) use standardized ovarian response metrics (follicle count, estradiol levels), and (3) employ randomized crossover designs to minimize inter-patient variability. Blinding and placebo controls are essential, as seen in studies comparing HMG with recombinant FSH .
Advanced Research Questions
Q. How do pharmacological differences between HMG and recombinant gonadotropins impact experimental endpoints in ovarian stimulation protocols?
Unlike recombinant FSH (rFSH), which lacks LH activity, HMG contains urinary-derived LH (via human chorionic gonadotropin in some preparations). This LH activity enhances androgen synthesis, potentially improving follicular maturation in hypoandrogenic patients. Advanced studies should compare follicular fluid hormone profiles (e.g., androstenedione, estradiol) between HMG and rFSH groups using LC-MS/MS .
Q. What methodologies ensure batch-to-batch consistency in HMG preparations for reproducible research outcomes?
Manufacturers use ion-exchange chromatography and size-exclusion filtration to standardize FSH:LH ratios. Researchers must verify batch consistency via:
Q. How can researchers resolve contradictions in clinical data on HMG’s efficacy across diverse patient subgroups?
Contradictory outcomes (e.g., pregnancy rates in PCOS vs. hypothalamic amenorrhea) often stem from heterogeneity in LH receptor sensitivity. Meta-analyses should stratify data by:
Q. What advanced techniques are used to isolate and characterize non-gonadotropin proteins in HMG formulations?
Proteomic profiling via 2D gel electrophoresis identifies contaminants (e.g., albumin, transferrin) in urinary-derived HMG. Recombinant HMG alternatives reduce impurity risks but require glycan analysis to confirm structural homology with native hormones .
Methodological and Ethical Considerations
Q. How do regulatory standards for HMG production influence preclinical study design?
FDA and EMA guidelines mandate:
- Donor screening : Exclusion of infections (HIV, hepatitis B/C) and hormonal disorders.
- Potency testing : Calibration against WHO International Reference Preparations (IRP 75/504 for FSH; IRP 80/552 for LH). Researchers must source HMG from GMP-compliant suppliers and document batch-specific certifications .
Q. What statistical approaches are optimal for analyzing dose-response relationships in HMG studies?
Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in ovarian response. Covariates (baseline FSH, ovarian volume) should be integrated to refine dosing algorithms .
Q. How can HMG be integrated into novel protocols like in vitro maturation (IVM) to minimize ovarian hyperstimulation syndrome (OHSS) risks?
Combining low-dose HMG with GnRH antagonists reduces OHSS incidence while maintaining oocyte competence. Researchers should monitor cumulus cell gene expression (e.g., HAS2, PTX3) to assess oocyte maturity in IVM cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
